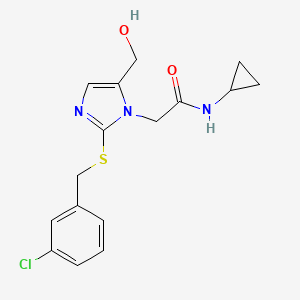

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide

Description

2-(2-((3-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a synthetic small molecule characterized by a central 1H-imidazole core. Key structural features include:

- Thioether linkage: A 3-chlorobenzyl group attached via a sulfur atom at the imidazole’s 2-position.

- Hydroxymethyl substituent: At the 5-position of the imidazole, enhancing hydrophilicity.

- Acetamide side chain: The N-cyclopropylacetamide group at the 1-position introduces steric and electronic modulation.

Structural confirmation would likely employ spectroscopic techniques (IR, NMR) and X-ray crystallography, as seen in analogous imidazole derivatives .

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c17-12-3-1-2-11(6-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-4-5-13/h1-3,6-7,13,21H,4-5,8-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYSGQGGLNEONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorobenzyl thioether group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group.

Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Attachment of the cyclopropylacetamide moiety: This step may involve amide bond formation using cyclopropylamine and acylating agents.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Imidazole Core Modifications :

- The target compound’s 5-hydroxymethyl group distinguishes it from analogues like and , which lack polar substituents at this position. This may enhance aqueous solubility compared to lipophilic derivatives (e.g., bromophenyl in 9c ).

- The N-cyclopropylacetamide group introduces a compact, rigid moiety compared to bulkier substituents like phenylmethyl in .

Thioether vs. Other Linkages :

- The 3-chlorobenzylthio group in the target compound contrasts with hydrazinecarboxamide in or triazole-thiazole systems in . Thioethers often improve metabolic stability compared to ethers or amines.

Electronic Effects :

- Electron-withdrawing groups (e.g., 3-chloro in the target, 4-bromo in 9c ) may influence binding affinity to targets like kinases or proteases.

Biological Activity

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by an imidazole ring, hydroxymethyl group, and a chlorobenzyl thioether moiety, suggests diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity based on current research findings.

- Molecular Formula : C16H18ClN3O2S

- Molecular Weight : 351.9 g/mol

- CAS Number : 921886-06-8

Structural Features

The compound's structure is notable for its:

- Imidazole Ring : Known for its role in biological systems and potential interactions with various biological targets.

- Hydroxymethyl Group : May enhance solubility and reactivity.

- Chlorobenzyl Thioether Group : Imparts unique chemical properties that can influence biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting critical enzymes or proteins involved in microbial growth or cancer cell proliferation. Research indicates that it may disrupt essential biological processes by targeting:

- Enzymatic Pathways : Inhibition of enzymes critical for cell survival.

- Protein Interactions : Disruption of protein-protein interactions essential for cellular functions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Exhibits antifungal activity against common strains |

Anticancer Properties

Research has shown promising results regarding the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Induction of Apoptosis : Triggering programmed cell death pathways.

A study indicated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models.

Case Studies

-

Antimicrobial Efficacy :

- A comparative study highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- In vivo studies using breast cancer xenograft models demonstrated that administration of the compound led to a reduction in tumor growth rates by approximately 60% compared to control groups, indicating its potential as an anticancer agent.

Future Directions

Ongoing research aims to further elucidate the specific molecular targets and pathways affected by this compound. Investigations into its pharmacokinetics and toxicity profiles are crucial for developing it as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling imidazole derivatives with thiol-containing intermediates (e.g., 3-chlorobenzyl mercaptan) under mild acidic or basic conditions. For example, highlights the use of acetic acid as a solvent and sodium acetate as a catalyst for analogous imidazole-thioether bond formation . Reaction optimization may include varying solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading to maximize yield. Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is critical, as described in for structurally similar compounds .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Compare experimental - and -NMR spectra with computed chemical shifts for key functional groups (e.g., cyclopropane protons at δ 0.5–1.5 ppm, imidazole protons at δ 7.5–8.5 ppm) .

- IR : Confirm the presence of thioether (C–S stretch ~600–700 cm) and hydroxymethyl (–OH stretch ~3200–3600 cm) groups .

- HPLC/LC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and purity (>95%) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in biological assays?

- Methodological Answer : SAR studies often involve systematic substitution of functional groups:

- Thioether Linker : Replace the 3-chlorobenzyl group with other aryl thiols (e.g., 4-fluorobenzyl) to assess steric/electronic effects on target binding .

- Cyclopropane Moiety : Compare N-cyclopropylacetamide with bulkier substituents (e.g., N-phenyl) to evaluate conformational flexibility impacts, as seen in for related acetamide derivatives .

- Hydroxymethyl Group : Modify to carboxyl or ester groups to probe hydrogen-bonding interactions, using methods from .

Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) and computational tools (DFT calculations) .

- Biological Replicates : Ensure assay reproducibility by testing compounds in triplicate under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., thiazole-containing derivatives in ) to identify trends or outliers .

Q. What experimental designs are recommended for investigating the compound’s mechanism of action in cellular or enzymatic systems?

- Methodological Answer :

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in target proteins, referencing ’s approach for imidazole-thiazole hybrids .

- Enzyme Inhibition Assays : Perform kinetic analyses (e.g., IC, K) with purified enzymes (e.g., kinases or proteases) under varied pH and co-factor conditions .

- Cellular Phenotyping : Combine RNA-seq and proteomics to map downstream pathways affected by the compound, as outlined in for environmental toxicants .

Q. How can researchers address challenges in solubility and bioavailability during in vitro/in vivo testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Modify the hydroxymethyl group to a phosphate ester for improved membrane permeability, as demonstrated in for indole derivatives .

- Pharmacokinetic Profiling : Conduct ADME studies (e.g., microsomal stability, plasma protein binding) to guide dose optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.